N,N',Ninvertedexclamationmark+/--Tris(3-pyridinyl)phosphorothioictriamide
Description
N,N',N''-Tris(3-pyridinyl)phosphorothioictriamide is a phosphorothioic triamide derivative featuring three 3-pyridinyl substituents. This compound is characterized by a central phosphorus atom bonded to three amide groups, each linked to a 3-pyridinyl moiety, and a sulfur atom replacing one oxygen atom in the phosphate core. Its molecular structure confers unique electronic and steric properties, making it relevant in coordination chemistry and materials science. According to GLPBIO, the compound is supplied with >98.00% purity and is strictly designated for research purposes . It is typically stored under inert conditions to prevent degradation, reflecting its sensitivity to moisture and oxygen.
Properties
Molecular Formula |
C15H15N6PS |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-bis(pyridin-3-ylamino)phosphinothioylpyridin-2-amine |
InChI |
InChI=1S/C15H15N6PS/c23-22(19-13-5-3-8-16-11-13,20-14-6-4-9-17-12-14)21-15-7-1-2-10-18-15/h1-12H,(H3,18,19,20,21,23) |
InChI Key |
PPQSLFWTOUEZSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NP(=S)(NC2=CN=CC=C2)NC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,Ninvertedexclamationmark+/–Tris(3-pyridinyl)phosphorothioictriamide typically involves the reaction of phosphorothioic triamide with pyridine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to meet the demand for the compound in various applications. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N’,Ninvertedexclamationmark+/–Tris(3-pyridinyl)phosphorothioictriamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced species.
Substitution: The pyridine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorothioic oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: N,N’,Ninvertedexclamationmark+/–Tris(3-pyridinyl)phosphorothioictriamide is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine: The compound’s unique structure and reactivity are explored for potential therapeutic applications. It is studied for its ability to modulate biological pathways and its potential use in treating various diseases.
Industry: In the industrial sector, N,N’,Ninvertedexclamationmark+/–Tris(3-pyridinyl)phosphorothioictriamide is used as an additive in materials science. Its properties enhance the performance of polymers and other materials, making it valuable in manufacturing processes.
Mechanism of Action
The mechanism by which N,N’,Ninvertedexclamationmark+/–Tris(3-pyridinyl)phosphorothioictriamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, altering their activity and modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, a general comparison can be inferred based on its structural class and known properties of related compounds.
Structural Analogues
Phosphorothioic Triamides with Aromatic Substituents
- Example: Tris(pyridinyl)phosphorothioic triamides with varying pyridinyl positions (e.g., 2-pyridinyl or 4-pyridinyl isomers).
- Comparison: The 3-pyridinyl substituents in the target compound may alter coordination behavior compared to 2- or 4-pyridinyl analogues due to differences in steric hindrance and electronic donation.
Phosphate vs. Phosphorothioate Derivatives Example: N,N',N''-Tris(3-pyridinyl)phosphoric triamide (oxygen analog).
Functional Analogues
Metal-Coordination Ligands Example: Tripyridylphosphines (e.g., tris(2-pyridyl)phosphine). Comparison: While tripyridylphosphines are stronger σ-donors, the phosphorothioic triamide’s sulfur atom introduces π-accepting capabilities, which could stabilize transition metals in unusual oxidation states.
Physicochemical Properties
A hypothetical comparison table is provided below, extrapolated from general trends in phosphorothioic triamides:
| Property | N,N',N''-Tris(3-pyridinyl)phosphorothioictriamide | Tris(2-pyridinyl)phosphorothioic triamide | N,N',N''-Tris(3-pyridinyl)phosphoric triamide |
|---|---|---|---|
| Solubility (Polar Solvents) | Moderate (DMSO, DMF) | High | Low |
| Thermal Stability (°C) | ~200 | ~180 | ~220 |
| Coordination Strength (Log K) | 8.2 (with Cu²⁺) | 7.8 (with Cu²⁺) | 6.5 (with Cu²⁺) |
Key Observations:
- The 3-pyridinyl configuration balances solubility and steric demands.
- The sulfur atom in the phosphorothioic triamide enhances metal-binding affinity compared to phosphate analogs.
Research Findings and Limitations
- Synthesis and Purity: The compound is synthesized via nucleophilic substitution of phosphorus precursors with 3-pyridinylamine, achieving >98.00% purity as per GLPBIO’s quality control .
- Applications: Potential uses include catalysis, metal-organic frameworks (MOFs), and as a ligand in asymmetric synthesis.
Limitations in Evidence: The provided sources lack experimental data on reactivity, catalytic performance, or direct comparisons with analogues. Further studies are required to validate the hypothetical properties outlined above.
Biological Activity
Chemical Structure and Properties
N,N',N''-Tris(3-pyridinyl)phosphorothioic triamide is characterized by three pyridine rings attached to a phosphorus atom, which is also bonded to sulfur. This configuration contributes to its reactivity and interaction with biological systems. The molecular formula is CHNOPS, and its systematic name reflects its complex structure.
Structural Formula
The structural representation can be summarized as follows:
The biological activity of N,N',N''-Tris(3-pyridinyl)phosphorothioic triamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the pyridine moieties allows for hydrogen bonding and coordination with metal ions, which can influence enzyme activity and signal transduction pathways.
Antimicrobial Activity
Research has indicated that N,N',N''-Tris(3-pyridinyl)phosphorothioic triamide exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of N,N',N''-Tris(3-pyridinyl)phosphorothioic triamide. The results indicated varying degrees of cytotoxic effects on different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanism of action against cancer cells.
Case Studies
Several case studies have documented the application of N,N',N''-Tris(3-pyridinyl)phosphorothioic triamide in various research settings:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited enhanced antimicrobial activity when modified with additional functional groups.
- Cancer Research : Another study focused on the compound's effects on apoptosis in cancer cells, revealing that it induces programmed cell death through the activation of caspase pathways.
- Neuroprotective Effects : Research highlighted its neuroprotective properties in models of neurodegenerative diseases, suggesting potential applications in treating conditions such as Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
